![molecular formula C13H16O B1312355 6-Phenyl-1-oxaspiro[2.5]octane CAS No. 2815-37-4](/img/structure/B1312355.png)

6-Phenyl-1-oxaspiro[2.5]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

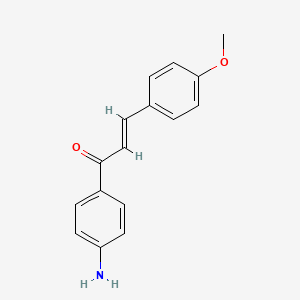

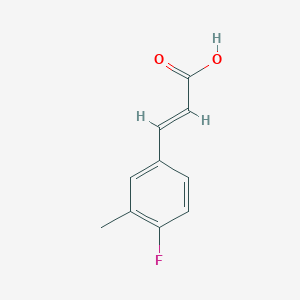

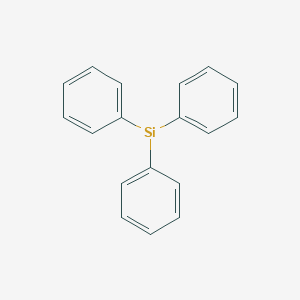

6-Phenyl-1-oxaspiro[2.5]octane is a chemical compound with the CAS Number: 2815-37-4 . It has a molecular weight of 188.27 . It is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC name for 6-Phenyl-1-oxaspiro[2.5]octane is 1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2 . The InChI key for this compound is RDIINJBTORBOFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Phenyl-1-oxaspiro[2.5]octane is a powder . It has a molecular weight of 188.27 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Stereochemistry

The synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes, including 6-phenyl-1-oxaspiro[2.5]octane, have been a subject of research, highlighting their rarity and the complex stereochemical analysis through NMR studies and X-ray diffraction. This research provides foundational knowledge for understanding the structural properties of such spiro compounds, which can be pivotal in designing substances with desired chemical properties (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Enzymatic Reactivity

Research into the enzymatic reactivity of 1-oxaspiro[2.5]octane derivatives with yeast epoxide hydrolase from Rhodotorula glutinis shows a preference for the O-axial C3 epimers. This preference indicates the potential for these compounds in enzymatic detoxification processes, illustrating how stereochemistry can significantly impact biological activity (Weijers, Könst, Franssen, & Sudhölter, 2007).

NMR Spectroscopy in Structural Analysis

The application of NMR spectroscopy in the structural and conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has provided insights into their relative configuration and preferred conformations. This analytical method is crucial for the detailed characterization of these compounds, aiding in the understanding of their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Chemical Reactivity and Polymerization

Studies have also explored the chemical reactivity and polymerization potential of 1-oxaspiro[2.5]octane derivatives. These studies have led to the understanding of how these compounds react with various nucleophiles, producing a range of substitution and rearrangement products. Furthermore, the polymerization of certain derivatives has been examined, revealing the influence of steric effects on their polymerizability. These insights are valuable for the development of new materials with specific properties (Cacioli & Reiss, 1984); (Kubo, Itoh, Tsuji, Oda, Takeuchi, & Itoh, 1998).

Propriétés

IUPAC Name |

6-phenyl-1-oxaspiro[2.5]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIINJBTORBOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453406 |

Source

|

| Record name | 6-phenyl-1-oxaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1-oxaspiro[2.5]octane | |

CAS RN |

2815-37-4 |

Source

|

| Record name | 6-phenyl-1-oxaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)